REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([NH2:7])[C:4]([Cl:8])=[CH:3][CH:2]=1.[O-:9][C:10]#[N:11].[K+]>O.C(O)(=O)C>[Cl:8][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:10]([NH2:11])=[O:9] |f:1.2|
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)N)Cl
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Name
|
|
Quantity
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400 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
potassium cyanate
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Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold water
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Type
|
CUSTOM
|
Details
|
to obtain a white crystal
|
Type
|
CUSTOM
|
Details
|
This crystal was recrystallized from a solution of ethanol (350 g) and water (100 g)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |